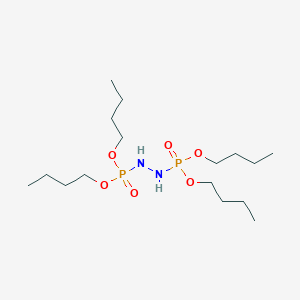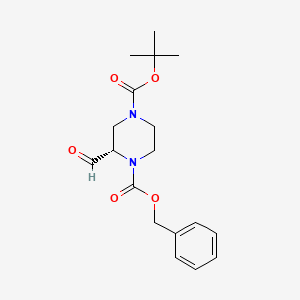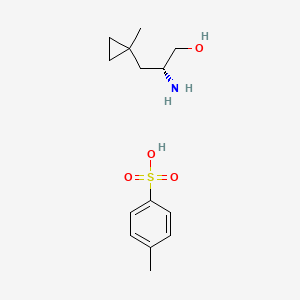![molecular formula C12H18ClN5O B14013189 N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide HCl](/img/structure/B14013189.png)
N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-Amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride: is a synthetic compound known for its diverse applications in scientific research. This compound belongs to the class of pyrazolopyrimidines, which are known for their pharmacological activities and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride typically involves multiple steps:
Formation of the Pyrazolopyrimidine Core: The initial step involves the formation of the pyrazolopyrimidine core through a cyclization reaction. This can be achieved by reacting appropriate precursors such as pyrazole and pyrimidine derivatives under specific conditions.
Substitution Reactions: The next step involves introducing the amino and methyl groups at specific positions on the pyrazolopyrimidine core. This is usually done through substitution reactions using reagents like alkyl halides and amines.
Carboxamide Formation: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride involves scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions, using large-scale reactors, and ensuring high purity and yield through purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where it reacts with oxidizing agents to form oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to convert the compound into reduced forms.
Substitution: The compound can undergo substitution reactions, where specific groups on the molecule are replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, amines, and acids are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives with different functional groups.
Applications De Recherche Scientifique
N-(2-Amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It is also studied for its reactivity and chemical properties.
Biology: In biological research, the compound is used to study its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is investigated for its pharmacological activities, including its potential use in treating various diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor in chemical manufacturing.
Mécanisme D'action
The mechanism of action of N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound can affect various biochemical pathways, leading to changes in cellular processes such as signal transduction, gene expression, and metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(2-Amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide
- 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxamide
- N-(2-Amino-2-methylpropyl)-pyrazolo[1,5-a]pyrimidine
Uniqueness
N-(2-Amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide hydrochloride stands out due to its specific substitution pattern and the presence of the hydrochloride salt, which can enhance its solubility and stability. This makes it particularly useful in various research and industrial applications.
Propriétés
Formule moléculaire |
C12H18ClN5O |
|---|---|
Poids moléculaire |
283.76 g/mol |
Nom IUPAC |
N-(2-amino-2-methylpropyl)-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxamide;hydrochloride |
InChI |
InChI=1S/C12H17N5O.ClH/c1-8-4-10-14-5-9(6-17(10)16-8)11(18)15-7-12(2,3)13;/h4-6H,7,13H2,1-3H3,(H,15,18);1H |
Clé InChI |
WLCDLOKLCATGDA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C=C(C=NC2=C1)C(=O)NCC(C)(C)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![4-[(2-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14013149.png)



![S-tert-butyl 1-[hydroxy(phenyl)methyl]cyclopropane-1-carbothioate](/img/structure/B14013192.png)

![1-[Butyl(methyl)amino]propan-2-ol](/img/structure/B14013201.png)
